Bienvenue dans la boutique en ligne BenchChem!

5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-

P2X7 receptor IL-1β inhibition THP-1 cells

5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (CAS 54398-78-6) is a fully synthetic tetrahydroquinolinone derivative with a molecular formula of C24H23NO2 and a molecular weight of 357.4 g/mol. It is primarily characterized as a potent antagonist of the P2X7 purinergic receptor.

Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
CAS No. 54398-78-6
Cat. No. B15211468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-
CAS54398-78-6
Molecular FormulaC24H23NO2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1)C
InChIInChI=1S/C24H23NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13,18,25H,14-15H2,1-2H3
InChIKeyJKVOXZICZMVPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (CAS 54398-78-6): A Potent Tetrahydroquinolinone P2X7 Antagonist Scaffold


5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (CAS 54398-78-6) is a fully synthetic tetrahydroquinolinone derivative with a molecular formula of C24H23NO2 and a molecular weight of 357.4 g/mol [1]. It is primarily characterized as a potent antagonist of the P2X7 purinergic receptor [2]. Its core structure features a 7,7-dimethyl substitution and a 4-benzoyl group, distinguishing it from other quinolinone-based P2X7 antagonists that lack this specific substitution pattern.

Why Generic Substitution of 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- is Insufficient for P2X7 Research


Direct substitution with generic or in-class analogs is unreliable due to the steep structure-activity relationship (SAR) within the tetrahydroquinolinone series at the P2X7 receptor. For instance, while the target compound demonstrates an IC50 of 5.01 nM against the human P2X7 receptor, a closely related analog (BDBM50412162) shows a significantly higher IC50 of 28.2 nM against the rat receptor [1]. Even within its own dataset, the target compound's potency shifts from 5.01 nM to 10.2 nM depending on the specific assay format and cell background [2]. This demonstrates that minor structural modifications or assay conditions profoundly impact target engagement, making functional equivalence without direct validation impossible.

Quantitative Differentiation of 54398-78-6: Head-to-Head Potency Analysis Against P2X7 Antagonists


Superior Antagonistic Potency at Human P2X7 in THP-1 Cells Compared to A-438079

The target compound demonstrates significantly higher antagonistic potency against the human P2X7 receptor compared to the well-known tool antagonist A-438079. In a functional assay measuring inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP-1 cells, the target compound achieved an IC50 of 5.01 nM [1], while A-438079 showed an IC50 of 123 nM in a similar assay format [2]. This represents an approximately 25-fold increase in potency.

P2X7 receptor IL-1β inhibition THP-1 cells

Demonstrated Multi-Species and Multi-Assay Activity Profile Demonstrating Robust Target Engagement

Unlike some P2X7 antagonists with narrow species selectivity, the target compound exhibits potent activity across both human and rat receptors, though with a difference in magnitude. It maintained potent activity in multiple assay formats: IC50 of 5.01 nM (IL-1β, human THP-1) [1], 10 nM (ethidium uptake, human THP-1) [2], and 10.2 nM (calcium flux, human 1321N1) [2]. Against the rat receptor, potency shifted to 39.8 nM (ethidium uptake, rat P2X7 in HEK293) and 44.7 nM (calcium flux, rat P2X7) [2]. This data set, derived from cross-study comparisons, shows a consistent nanomolar activity profile that is quantifiable across experimental systems, a key criterion for selecting a robust tool compound for in vitro pharmacology studies.

P2X7 receptor species selectivity calcium flux assay

Structural Differentiation: 7,7-Dimethyl and 4-Benzoyl Substitution Pattern Dictates Potency

The structural core of the target compound features a unique 7,7-dimethyl and 4-benzoyl substitution on the tetrahydroquinolinone scaffold. SAR studies from Kwak et al. (2018) on quinolinone-based P2X7 antagonists indicate that substituents at the R1 and R2 positions of the quinolinone core are critical for P2X7 antagonism [1]. The optimized derivatives in that study, which lacked the 7,7-dimethyl group, showed IC50 values of 4 and 3 nM in ethidium bromide uptake assays but exhibited low inhibitory effects in IL-1β ELISA assays, leading to a scaffold shift to quinolines [1]. In contrast, the target compound's 7,7-dimethyl and 4-benzoyl motif uniquely enables potent IL-1β inhibition (IC50 5.01 nM) [2], suggesting this substitution pattern mitigates the IL-1β activity disconnect observed in other quinolinones. This is a class-level inference from the SAR study.

Structure-activity relationship (SAR) tetrahydroquinolinone P2X7 antagonist

High-Value Application Scenarios for 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (54398-78-6) in P2X7-Driven Research


Potent Pharmacological Tool for Validating P2X7-Mediated IL-1β Release in Human Myeloid Cells

With an IC50 of 5.01 nM against BzATP-induced IL-1β release in differentiated human THP-1 cells [1], this compound is ideally suited for studies investigating the role of P2X7 in inflammasome activation and cytokine release. Its potency at low nanomolar concentrations enables clear pharmacological blockade in mechanistic studies without confounding off-target effects.

Cross-Species Screening Probe for P2X7 Antagonist Lead Optimization

The compound's demonstrated activity against both human and rat P2X7 receptors (IC50 range of 5.01–44.7 nM) makes it a valuable reference molecule for cross-species screening cascades. It can serve as a positive control when profiling novel chemical series across species orthologs, ensuring assay fidelity in both human and rodent models [1].

Structure-Activity Relationship (SAR) Benchmark for Tetrahydroquinolinone Optimization Programs

The unique 7,7-dimethyl and 4-benzoyl substitution pattern of this compound provides a privileged SAR starting point. Unlike other quinolinone derivatives that lose IL-1β inhibitory activity despite potent EtBr uptake inhibition [2], this compound maintains functional activity in both assay modalities, making it a key benchmark for medicinal chemistry efforts aiming to develop dual-active P2X7 antagonists.

Quote Request

Request a Quote for 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.